Norbraylin
Overview
Description
Synthesis Analysis
Hyperbranched polymers with pendent norbornene functionalities have been synthesized via radical polymerization, showcasing the versatility of norbornene in creating complex polymer structures (Dong et al., 2009).
Molecular Structure Analysis
The molecular structure of norbornene derivatives is characterized by their bicyclic framework, which is crucial for their chemical reactivity and application in synthesis. For instance, norbornyl cations of group 14 elements have been synthesized, highlighting the structural diversity achievable with norbornene as a core unit (Müller et al., 2003).
Chemical Reactions and Properties
Palladium/norbornene/copper cooperative catalysis has been utilized for the efficient synthesis of 2-(arylthio)aryl ketones, demonstrating the chemical reactivity of norbornene in complex catalytic systems (Sun et al., 2016).
Physical Properties Analysis
The synthesis and characterization of norfloxacin compounds provide insights into the physical properties of norbornene-related compounds, including solubility and thermal stability (Ferreira et al., 2020).
Chemical Properties Analysis
Norbornene derivatives exhibit a wide range of chemical properties, as evidenced by their application in the synthesis of complex molecules like indolines, showcasing the utility of norbornene in organic synthesis (Liu et al., 2018).
Scientific Research Applications
Scientific Research Applications of Norbraylin
Vasorelaxing Properties
- Norbraylin, a coumarin isolated from the trunk bark of Cedrelopsis grevei, contributes to the vasorelaxing activity observed in the plant's crude extract. This finding indicates potential applications of norbraylin in cardiovascular research, particularly in understanding and managing conditions involving vascular tension (Rakotoarison et al., 2003).
Chemical Constituents of Herbal Medicine
- Norbraylin was identified as one of the compounds in the root of Coriaria nepalensis Wall (Coriaria sinica Maxim), a Chinese herbal medicine used for various ailments. The discovery of norbraylin in this context suggests its potential importance in traditional medicine and pharmacological studies (Wei et al., 1998).
properties
IUPAC Name |
6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWMLRFDXSKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346491 | |
Record name | Norbraylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norbraylin | |
CAS RN |
60796-64-7 | |
Record name | Norbraylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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